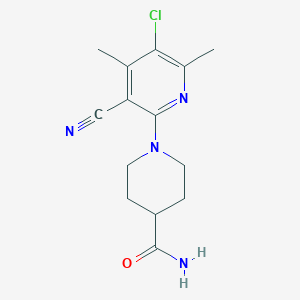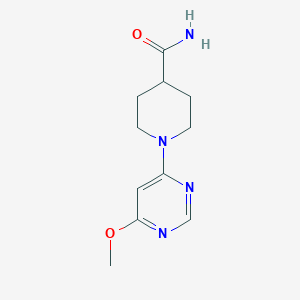
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide” is a complex organic molecule. It contains a piperidine ring, which is a common structure in many pharmaceuticals, and a pyridine ring, which is a basic aromatic six-membered ring with one nitrogen atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds have been synthesized using various methods. For example, tert-Butyl (3-cyano-4,6-dimethylpyridin-2-yl)carbonate has been used as a chemoselective N-tert-butoxycarbonylation reagent for aromatic and aliphatic amines .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. For instance, the cyano group could be hydrolyzed to form a carboxylic acid, or it could undergo reduction to form an amine .Mechanism of Action
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide acts as an inhibitor of the enzyme dipeptidyl peptidase IV (DPP-IV). DPP-IV is an enzyme involved in the breakdown of the incretin hormones, GLP-1 and GIP. By inhibiting DPP-IV, this compound increases the levels of these hormones, which in turn stimulates insulin secretion and reduces glucose levels.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are largely dependent on the application in question. As an antidiabetic drug, this compound increases the levels of incretin hormones, which stimulates insulin secretion and reduces glucose levels. As an anti-inflammatory agent, this compound has been found to reduce inflammation in animal models of colitis. As a potential anticancer agent, this compound has been found to inhibit the growth of cancer cells in cell culture studies.
Advantages and Limitations for Lab Experiments
The advantages of using 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide in laboratory experiments include its relatively simple synthesis method, its ability to inhibit DPP-IV activity, and its potential applications as an antidiabetic drug, an anti-inflammatory agent, and a potential treatment for cancer. The limitations of using this compound in laboratory experiments include its potential cytotoxicity, its lack of long-term safety data, and its lack of clinical trials.
Future Directions
For research on 1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide include further preclinical studies to assess its safety and efficacy in animal models, clinical trials to assess its safety and efficacy in humans, and further studies to explore its potential applications as an antidiabetic drug, an anti-inflammatory agent, and a potential treatment for cancer. Additionally, further research is needed to explore the mechanism of action of this compound and to identify additional potential applications.
Synthesis Methods
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide is synthesized through a multi-step process. The first step involves the reaction of 5-chloro-3-cyano-4,6-dimethylpyridin-2-yl piperidine-4-carboxylic acid with anhydrous ammonia in the presence of a base such as sodium hydroxide. This reaction yields the salt of the acid, which is then reacted with anhydrous hydrogen chloride to yield the free acid form of this compound. Finally, the acid is reacted with an amine such as N-methyl-2-pyrrolidone to yield the desired product.
Scientific Research Applications
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide has been studied for its potential use as an antidiabetic drug, an anti-inflammatory agent, and a potential treatment for cancer. In preclinical studies, this compound has been shown to inhibit DPP-IV activity and reduce glucose levels in diabetic mice. Additionally, this compound has been found to reduce inflammation in animal models of colitis, and has shown potential as an anticancer agent in cell culture studies.
properties
IUPAC Name |
1-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O/c1-8-11(7-16)14(18-9(2)12(8)15)19-5-3-10(4-6-19)13(17)20/h10H,3-6H2,1-2H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHZRCRAKTWAKFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)N2CCC(CC2)C(=O)N)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-methyl-1-phenyl-N-[1-(quinazolin-4-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459758.png)
![N-methyl-1-phenyl-N-[1-(quinoxalin-2-yl)pyrrolidin-3-yl]methanesulfonamide](/img/structure/B6459766.png)
![N-[1-(1,3-benzothiazol-2-yl)pyrrolidin-3-yl]-N-methyl-1-phenylmethanesulfonamide](/img/structure/B6459774.png)
![3-[4-(9H-purin-6-yl)piperazin-1-yl]-1lambda6,2-benzothiazole-1,1-dione](/img/structure/B6459777.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-3-phenylpropanamide](/img/structure/B6459781.png)
![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-4-phenylbutanamide](/img/structure/B6459789.png)
![2-[1-(oxetan-3-yl)-octahydropyrrolo[3,4-b]pyrrol-5-yl]pyridine](/img/structure/B6459796.png)
![1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B6459799.png)


![2-methyl-4-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrimidine](/img/structure/B6459823.png)
![2-methyl-3-{[1-(2,2,2-trifluoroethyl)azetidin-3-yl]oxy}pyrazine](/img/structure/B6459828.png)
![(1R,2R)-2-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclopentan-1-amine](/img/structure/B6459829.png)
![(1R,2R)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)oxy]cyclopentan-1-amine](/img/structure/B6459834.png)